Maltodextrin

Catalog No.
S1799553
CAS No.
9050-36-6
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltodextrin

CAS Number

9050-36-6

Product Name

Maltodextrin

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Synonyms

10DE; Actistar 11700; Amidex DE 10; Amycol 19; Amycol 7L; C Pharm 01980; C*Actistar 11700; C*De Light 01970; C*Dry MD 01915; C*Dry MD 01960; C*Drylight 01970; C*deLight F 01970; C*deLight MD 01970; C-Pur 01910; C-Pur 01915; C-Pur 01921; C-Sperse MD 0

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Maltodextrin in Drug Delivery

  • Carrier for Encapsulation

    Due to its film-forming properties, maltodextrin can encapsulate drugs, protecting them from degradation and modifying their release profile. Studies have shown its effectiveness in encapsulating unstable drugs and enzymes for targeted delivery [].

  • Excipient in Proniosomes

    Proniosomes are novel drug delivery systems formed by converting drug-lipid complexes into dry powders. Maltodextrin acts as a carrier in proniosomes, offering advantages like stability, ease of handling, and controlled drug release [].

  • Fast-Dissolving Films

    Maltodextrin can be used as a film-forming agent in developing fast-dissolving oral films. These films rapidly disintegrate in the mouth, improving drug bioavailability, especially for patients with swallowing difficulties [].

Maltodextrin in Food Science Research

Maltodextrin's functionality as a bulking agent, thickener, and drying aid makes it a valuable tool in food science research. Researchers use it to:

  • Control Water Activity

    Maltodextrin absorbs moisture, allowing researchers to control the water activity of food products. This helps in studying the effects of moisture on food stability, spoilage, and texture [].

  • Develop Low-Sugar Products

    Due to its neutral taste and bulking ability, maltodextrin can be used to replace sugar in food formulations. This application is crucial in research on developing diabetic-friendly and calorie-reduced food products [].

  • Study Drying Processes

    Maltodextrin's hygroscopic nature (ability to absorb moisture) makes it useful in studying drying processes of food products. Researchers can use it to understand the effects of drying on food quality and optimize drying techniques [].

Maltodextrin is a polysaccharide derived from starch, primarily produced through the hydrolysis of plant starches such as corn, potato, or rice. It consists of D-glucose units linked by α(1→4) glycosidic bonds, forming chains that typically range from three to seventeen glucose units in length. The degree of polymerization and the dextrose equivalent (DE)—a measure of the average chain length—are crucial in defining its properties. Maltodextrins are classified based on their DE, which ranges from 3 to 20; lower DE values indicate longer chains with less sweetness and higher viscosity, while higher DE values correspond to shorter chains that are sweeter and more soluble .

Maltodextrin's primary function in biological systems is as a readily available energy source. Due to its short chain length, it is easily digested by enzymes in the small intestine and rapidly absorbed into the bloodstream, causing a rise in blood sugar levels. This mechanism makes it valuable in sports drinks and recovery supplements to replenish glycogen stores after exercise [].

Maltodextrin is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA). It exhibits low toxicity and is well-tolerated by most individuals. However, excessive consumption might cause digestive issues like bloating or gas in some people. Additionally, maltodextrin derived from wheat may contain traces of gluten, posing a risk for individuals with celiac disease []. Maltodextrin is a non-flammable and non-reactive compound.

. Initially, starch granules undergo gelatinization when heated in water, causing them to swell and lose their crystalline structure. This is followed by enzymatic hydrolysis, where enzymes such as α-amylase break down the starch into shorter glucose chains. The resulting maltodextrin can further react under specific conditions to form different derivatives, such as digestion-resistant maltodextrins, which are created through a combination of heat, acid, and enzymes designed to mimic human digestion .

Maltodextrin is primarily utilized as an energy source due to its digestibility. It is absorbed in the small intestine after being broken down into maltose and then into free glucose by enzymes like maltase. This absorption process is slower than that of simple sugars like glucose, leading to a moderated glycemic response. Low-DE maltodextrins are particularly noted for their lower glycemic index compared to glucose, making them favorable in certain dietary applications . Additionally, some forms of maltodextrin exhibit prebiotic effects by promoting beneficial gut bacteria .

Maltodextrin synthesis typically involves the following steps:

  • Starch Selection: Different starch sources (corn, potato, rice) can be used.
  • Gelatinization: Starch is heated with water to disrupt its crystalline structure.
  • Hydrolysis: Enzymatic treatment (using α-amylase) breaks down the starch into shorter chains.
  • Drying: The resultant syrup is dried to produce a powder form.

For digestion-resistant maltodextrins, additional processing methods may include roasting under acidic conditions or using specific enzyme combinations to create non-digestible linkages .

Maltodextrin has a wide range of applications across various industries:

  • Food Industry: Used as a thickener, filler, or stabilizer in products like sauces, dressings, and desserts.
  • Nutritional Supplements: Serves as a carbohydrate source in sports drinks and meal replacements.
  • Pharmaceuticals: Functions as an excipient in drug formulations.
  • Cosmetics: Employed for its binding and thickening properties in personal care products .

Maltodextrin shares similarities with several other carbohydrate-based compounds but retains unique characteristics:

CompoundDescriptionUnique Features
DextroseSimple sugar derived from corn or other sources; highly solubleHigher sweetness and immediate energy source
Glucose SyrupA syrup made from hydrolyzed starch; higher DE (>20)Sweeter than maltodextrin; used primarily in confections
CyclodextrinsCyclic oligosaccharides formed from starch; used for encapsulationUnique ability to form inclusion complexes with various compounds
Resistant StarchStarch that resists digestion; acts as dietary fiberPromotes gut health; lower glycemic impact

Maltodextrin's versatility as a food ingredient and its varying degrees of sweetness and viscosity make it distinct among these compounds. Its ability to modify texture without significantly altering flavor profiles sets it apart in food applications .

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS]
Solid

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

Melting Point

102-103 °C
240 °C

UNII

15SUG9AD26

Wikipedia

Maltose

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Masking; Moisturising; Absorbent

General Manufacturing Information

D-Glucose, 4-O-.alpha.-D-glucopyranosyl-: ACTIVE
Amylodextrin: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-11-23

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